molecular formula C12H12BrN3O2 B14983533 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

Cat. No.: B14983533
M. Wt: 310.15 g/mol
InChI Key: KOIOSMQTRSCWHG-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group and a methylpropanamide moiety, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

InChI

InChI=1S/C12H12BrN3O2/c1-7(2)12(17)14-11-10(15-18-16-11)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,16,17)

InChI Key

KOIOSMQTRSCWHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NON=C1C2=CC=C(C=C2)Br

Origin of Product

United States

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